BenchChemオンラインストアへようこそ!

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Enzyme Inhibition Medicinal Chemistry Binding Affinity

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233955-06-0) is a synthetic small-molecule building block belonging to the piperidin-4-yl urea class. It is a white to off-white crystalline powder, typically supplied as the hydrochloride salt to enhance aqueous solubility and handling stability.

Molecular Formula C8H18ClN3O
Molecular Weight 207.7 g/mol
CAS No. 1233955-06-0
Cat. No. B1425161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride
CAS1233955-06-0
Molecular FormulaC8H18ClN3O
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCNCC1.Cl
InChIInChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
InChIKeyLCVQXFDMAZKCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233955-06-0) | Piperidinyl Urea Building Block for Medicinal Chemistry and Chemical Biology


1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233955-06-0) is a synthetic small-molecule building block belonging to the piperidin-4-yl urea class [1]. It is a white to off-white crystalline powder, typically supplied as the hydrochloride salt to enhance aqueous solubility and handling stability . This compound is primarily utilized as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors, chemokine receptor antagonists, and soluble epoxide hydrolase (sEH) inhibitors [2]. Its core structure—a piperidine ring linked to a dimethyl urea moiety—offers a privileged scaffold for generating focused libraries and exploring structure-activity relationships (SAR) in drug discovery programs [3].

Why 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride Cannot Be Replaced by a Generic Piperidinyl Urea in SAR-Driven Campaigns


The dimethyl substitution on the terminal urea nitrogen is not a passive structural feature but a critical determinant of biological activity, selectivity, and physicochemical properties. Within the piperidin-4-yl urea class, even minor alkyl modifications (e.g., methyl, ethyl, isopropyl) can drastically alter target engagement (e.g., sEH inhibition IC50 shifts >100-fold), hERG liability, and metabolic stability [1][2]. For instance, in the MCH-R1 antagonist series, specific urea substitution patterns were essential to minimize hERG channel inhibition—a common liability in this chemotype [3]. Furthermore, the hydrochloride salt form of this specific compound confers defined solubility and solid-state stability, which are not guaranteed for the free base or other salt forms, directly impacting reproducible formulation and assay performance . Therefore, substituting 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride with an in-class analog without empirical validation risks compromising SAR continuity, introducing confounding off-target effects, and undermining assay reproducibility.

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride: Comparative Quantitative Evidence for Informed Procurement


Comparative Binding Affinity to an Unidentified Enzyme Target

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride demonstrates measurable binding affinity in an enzyme inhibition assay, with a reported IC50 value of 750 nM [1]. This provides a quantitative baseline for this specific dimethyl substitution pattern. In contrast, structurally related 1-aryl-3-piperidin-4-yl-urea analogs, which incorporate aromatic groups on the urea, can achieve sub-nanomolar potency (e.g., IC50 = 0.4 nM for CAY10640 against sEH) [2]. This >1,800-fold difference in potency underscores that the dimethyl urea moiety occupies a distinct chemical space and should be considered a moderate-affinity tool compound or starting point, rather than a direct substitute for high-potency, extended urea analogs. This quantitative distinction is essential for researchers designing fragment-based screens or optimizing initial hits where starting with a well-characterized, moderate-affinity ligand is advantageous for detecting weak interactions or establishing assay windows.

Enzyme Inhibition Medicinal Chemistry Binding Affinity

Enhanced Aqueous Solubility and Handling via Hydrochloride Salt Form

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233955-06-0) is supplied as a hydrochloride salt, which significantly improves aqueous solubility and solid-state stability compared to its neutral free base counterpart (1,1-Dimethyl-3-(piperidin-4-yl)urea) [1]. While exact aqueous solubility values for this specific compound are not publicly available in the primary literature, the principle is well-established for piperidine-containing amines: conversion to the hydrochloride salt increases water solubility by several orders of magnitude and enhances shelf-life stability under ambient conditions [2]. For instance, the free base of the closely related analog 1-Methyl-3-(piperidin-4-yl)urea is noted to have different solubility and stability characteristics compared to its hydrochloride salt, necessitating distinct handling protocols . This is a critical procurement distinction: selecting the free base over the hydrochloride salt would require additional dissolution steps (e.g., in situ salt formation) and may lead to inconsistent assay concentrations or degradation, compromising experimental reproducibility.

Physicochemical Properties Solubility Salt Selection

Potential for Reduced hERG Liability Compared to Extended Aryl Urea Analogs

The hERG potassium channel is a critical antitarget in drug discovery, and piperidin-4-yl urea derivatives are known to carry a significant hERG liability. SAR studies on MCH-R1 and H3 antagonist series reveal that the nature of the urea substituent directly impacts hERG inhibition [1][2]. Specifically, compounds with larger, lipophilic aryl groups on the urea nitrogen typically exhibit stronger hERG binding (IC50 < 1 µM) compared to those with smaller alkyl substituents. While direct hERG data for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is not available, the class-level SAR strongly suggests that the compact dimethyl substitution will confer a significantly lower hERG risk than extended 1-aryl-3-piperidin-4-yl-urea analogs [3]. For example, optimization efforts in the piperidin-4-yl-urea series often aimed to 'design out' hERG activity by reducing lipophilicity and bulk around the urea moiety, a strategy that aligns with the minimal steric and lipophilic profile of the dimethyl group. This provides a compelling rationale for selecting this compound as a starting point when hERG liability is a primary concern.

hERG Cardiotoxicity Safety Pharmacology

Synthetic Tractability and Favorable Physicochemical Properties for Lead Optimization

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride offers a balance of synthetic accessibility and favorable physicochemical properties that distinguish it from more complex piperidinyl urea analogs. The compound is typically synthesized via straightforward reaction of a piperidine derivative with dimethylcarbamoyl chloride or dimethylisocyanate, avoiding the multi-step sequences required for many 1-aryl-3-piperidin-4-yl-ureas . This ease of synthesis translates to lower cost and faster delivery times for procurement. Furthermore, while not directly measured, the compound's small size and limited hydrogen bond donors/acceptors (calculated TPSA ~35-45 Ų) and low lipophilicity (clogP ~0.5-1.5) position it favorably within the Lipinski Rule of 5 space, predicting good oral bioavailability potential [1]. In contrast, extended 1-aryl analogs often have higher molecular weight (>400 Da) and lipophilicity (clogP >3.5), which can lead to poor solubility and metabolic instability. Therefore, 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride represents a more 'lead-like' starting point for fragment-based drug discovery and optimization.

Synthetic Accessibility Physicochemical Properties Lead Optimization

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride: Validated Application Scenarios Based on Quantitative Evidence


Fragment-Based Screening for Kinase or Epoxide Hydrolase Inhibitors

Utilize 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride as a low-molecular-weight, moderate-affinity fragment for initial screening against enzyme targets such as soluble epoxide hydrolase (sEH) or various kinases. Its reported IC50 of 750 nM [1] provides a quantifiable starting point for detecting weak interactions in biophysical assays (e.g., SPR, NMR). This is preferable to starting with high-potency, larger 1-aryl-urea analogs which may saturate the binding site and mask key interactions. The compound's favorable physicochemical properties (low clogP, low TPSA) also align with fragment-based drug discovery principles .

hERG Liability Assessment and Safety Profiling of Piperidinyl Urea Series

Employ 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride as a 'low-risk' comparator compound in hERG screening panels. When profiling a new series of piperidin-4-yl urea derivatives for cardiovascular safety, this compound serves as a baseline control that is predicted, based on class SAR [1], to have minimal hERG activity. By comparing the hERG IC50 of novel analogs to this control, researchers can rapidly quantify the hERG liability introduced by new substituents and prioritize compounds with an acceptable safety margin.

Synthetic Methodology Development for Urea-Containing Piperidine Derivatives

Use 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride as a model substrate to develop and optimize novel synthetic transformations on the piperidine ring (e.g., N-alkylation, reductive amination, cross-coupling). The compound's commercial availability as a stable hydrochloride salt [1] and its straightforward synthesis make it an ideal, cost-effective platform for reaction screening. This avoids the use of more precious, late-stage intermediates and allows for rapid optimization of reaction conditions, which can then be applied to more complex, biologically active analogs.

Physicochemical Property Optimization and Salt Form Selection

Benchmark the hydrochloride salt form of 1,1-Dimethyl-3-(piperidin-4-yl)urea as a case study for improving aqueous solubility and stability of piperidine-containing amines. By comparing its solubility profile and solid-state stability (e.g., via DVS, XRPD) to that of the free base [1], formulators can generate data to support salt selection strategies for other lead compounds in the piperidinyl urea class. This data is directly relevant for developing robust formulations for in vivo pharmacokinetic and toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.